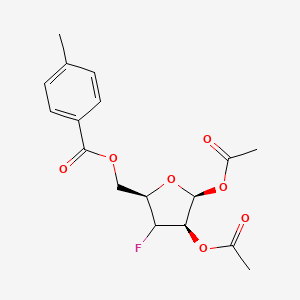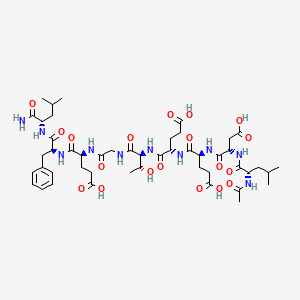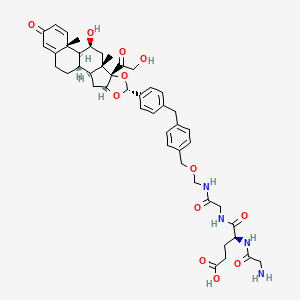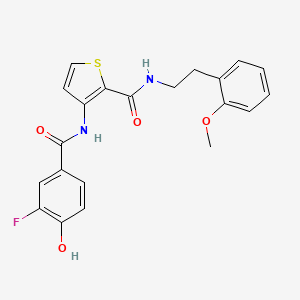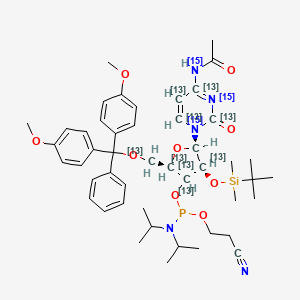
Ac-rC Phosphoramidite-13C9,15N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-rC Phosphoramidite-13C9,15N3: is a chemically synthesized compound that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-rC Phosphoramidite-13C9,15N3 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the phosphoramidite structure. The process typically includes the following steps:
Synthesis of the labeled nucleoside: The nucleoside is synthesized with carbon-13 and nitrogen-15 isotopes.
Phosphitylation: The labeled nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions: Ac-rC Phosphoramidite-13C9,15N3 primarily undergoes substitution reactions during the synthesis of modified oligoribonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the nucleoside to form a phosphite triester intermediate, which is then oxidized to form the final phosphorodithioate linkage .
Common Reagents and Conditions:
Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Oxidizing Agent: Iodine in water or tert-butyl hydroperoxide
Solvent: Anhydrous acetonitrile
Conditions: Anhydrous and inert atmosphere to prevent hydrolysis and oxidation.
Major Products: The major product formed from these reactions is the modified oligoribonucleotide with a phosphorodithioate linkage, which enhances the stability and binding affinity of the oligonucleotide .
科学研究应用
Ac-rC Phosphoramidite-13C9,15N3 is widely used in scientific research due to its isotopic labeling and ability to modify oligoribonucleotides. Some of its key applications include:
Chemistry: Used as a tracer in quantitative analysis during drug development and metabolic studies.
Biology: Employed in the synthesis of modified RNA molecules for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides with enhanced stability and efficacy.
Industry: Applied in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
作用机制
The mechanism of action of Ac-rC Phosphoramidite-13C9,15N3 involves the formation of a phosphorodithioate linkage in the oligoribonucleotide. This modification enhances the stability of the RNA molecule by protecting it from nuclease degradation. The isotopic labeling allows for precise tracking and quantification of the modified oligonucleotides in various biological and chemical assays .
相似化合物的比较
Ac-rC Phosphoramidite: The unlabeled version of the compound, used for similar applications but without the isotopic labeling.
Ac-rU Phosphoramidite-13C9,15N3: Another isotopically labeled phosphoramidite used for uridine modifications.
Ac-rA Phosphoramidite-13C9,15N3: Used for adenosine modifications with similar isotopic labeling.
Uniqueness: Ac-rC Phosphoramidite-13C9,15N3 is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in various assays. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .
属性
分子式 |
C47H64N5O9PSi |
|---|---|
分子量 |
914.0 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |
InChI 键 |
QKWKXYVKGFKODW-URFSQHIQSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)


